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Compound of Interest

Ethanone, 1-[3,5-
Compound Name:
bis(phenylmethoxy)phenyl]-

Cat. No.: B017108

Abstract

This technical guide provides a comprehensive overview of Ethanone, 1-[3,5-
bis(phenylmethoxy)phenyl]-, a key intermediate in the synthesis of various pharmaceuticals.
The document delves into the historical context of its discovery, detailed synthetic protocols,
physicochemical and spectroscopic properties, and its significant applications in drug
development. This guide is intended for researchers, scientists, and professionals in the fields
of organic chemistry, medicinal chemistry, and drug development, offering both foundational
knowledge and practical insights into the chemistry and utility of this important compound.

Introduction and Historical Context

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, also widely known as 3',5'-
dibenzyloxyacetophenone, is an aromatic ketone that has garnered significant attention in the
field of medicinal chemistry. Its molecular structure, featuring a central acetophenone core
flanked by two benzyloxy groups, makes it a versatile precursor for the synthesis of more
complex molecules.

The discovery and initial synthesis of this compound are intrinsically linked to the development
of B2-adrenergic agonists in the mid-20th century. The bronchodilator drug Terbutaline, first
synthesized in 1966, is a prime example of a pharmaceutical whose synthesis relies on 3',5'-
dibenzyloxyacetophenone as a crucial intermediate.[1] The development of Terbutaline was a
significant step forward in the treatment of asthma, and the synthetic pathways established
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during that period solidified the importance of its precursors. While a singular "discovery" paper
for 3',5'-dibenzyloxyacetophenone is not readily identifiable, its emergence in the scientific
literature coincides with the broader efforts to synthesize resorcinol-based pharmaceuticals.
The benzyloxy groups serve as protecting groups for the hydroxyl functionalities of the
resorcinol structure, allowing for selective reactions at other parts of the molecule. This
strategic use of protecting groups was a pivotal advancement in synthetic organic chemistry,
enabling the construction of complex molecules with greater precision and efficiency.

Synthesis of Ethanone, 1-[3,5-
bis(phenylmethoxy)phenyl]-

The most prevalent and efficient method for the synthesis of Ethanone, 1-[3,5-
bis(phenylmethoxy)phenyl]- is the Williamson ether synthesis. This reaction involves the O-
alkylation of the two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone with benzyl
chloride in the presence of a weak base.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is dictated by its reliability and high yield for the
formation of diaryl ethers. 3',5'-dihydroxyacetophenone serves as the readily available starting
material. Benzyl chloride is an effective benzylating agent due to the reactivity of the benzylic
carbon towards nucleophilic substitution. A weak base, such as potassium carbonate, is
employed to deprotonate the phenolic hydroxyl groups, forming the corresponding phenoxide
ions. These phenoxide ions then act as nucleophiles, attacking the electrophilic carbon of
benzyl chloride in an SN2 reaction. Acetone is a common solvent for this reaction as it is polar
aprotic, effectively dissolving the reactants while not interfering with the nucleophilic
substitution.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures found in the patent
literature:

Materials:

o 3',5'-dihydroxyacetophenone
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Anhydrous potassium carbonate

Benzyl chloride

Acetone

Methanol

Procedure:

To a reaction vessel, add 100.0 g (657.25 mmol) of 3',5'-dihydroxyacetophenone, 227.1 g
(1.64 mol) of anhydrous potassium carbonate, and 1 L of acetone.

 Stir the mixture at room temperature to ensure homogeneity.

» To the stirred suspension, add 174.7 g (1.38 mol) of benzyl chloride.

o Heat the reaction mixture to 50°C and maintain this temperature for 6 hours.
 After the reaction is complete, cool the mixture to room temperature.
 Filter the reaction mixture to remove the inorganic salts.

o Wash the filter cake with acetone (2 x 100 mL).

o Combine the filtrate and the acetone washes, and concentrate under reduced pressure to
remove the acetone.

» Recrystallize the resulting residue from methanol to obtain off-white crystals of 3',5'-
dibenzyloxyacetophenone.

Expected Yield: Approximately 80%.

Synthetic Pathway Diagram
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Reactants

Benzyl Chloride

[3‘,5'-dihydroxyacetophenone)

Reagents Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-

Acetone (solvent)
K2COs (base)

Williamson Ether
Synthesis
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Caption: Synthetic pathway for Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-.

Physicochemical and Spectroscopic
Characterization

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is typically an off-white to pale yellow
crystalline solid at room temperature. It is soluble in organic solvents such as dichloromethane,
ethyl acetate, and methanol.
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Property Value

Chemical Formula C22H2003

Molecular Weight 332.39 g/mol

CAS Number 28924-21-2

Melting Point 60-62 °C

Appearance Off-white to pale yellow crystalline powder

- Soluble in dichloromethane, ethyl acetate, and
Solubility thanol
methano

Spectroscopic Data

e 1H NMR (400 MHz, CDCI3): d (ppm) 7.42 (m, 10H, Ar-H of benzyl groups), 7.19 (d, J=1.5 Hz,
2H, Ar-H at C2' and C6'"), 6.81 (t, J=1.5 Hz, 1H, Ar-H at C4"), 5.06 (s, 4H, -OCH:z-), 2.54 (s,
3H, -COCH:s).[2]

e 13C NMR: While a dedicated spectrum is not readily available in the searched literature,
expected chemical shifts based on the structure would include signals for the carbonyl
carbon (~197 ppm), aromatic carbons of the central ring and benzyl groups (100-160 ppm),
the benzylic carbons (-OCHz-) (~70 ppm), and the methyl carbon of the acetyl group (~26

ppm).

« Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=0
stretch of the ketone at approximately 1685 cm~1, and C-O-C stretching of the ether
linkages. A publication detailing the synthesis of a chalcone from this compound reports a
strong C=0 stretch at 1651 cm~1.[3]

e Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion
peak (M+) at m/z = 332.39.

Applications in Drug Development

The primary and most well-documented application of Ethanone, 1-[3,5-
bis(phenylmethoxy)phenyl]- is as a key intermediate in the synthesis of the bronchodilator
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drug, Terbutaline.

Synthesis of Terbutaline
The synthesis of Terbutaline from 3',5'-dibenzyloxyacetophenone involves a multi-step process:

e Bromination: The a-carbon of the acetyl group is brominated, typically using a source of
electrophilic bromine, to form a-bromo-3',5'-dibenzyloxyacetophenone.

o Condensation: The a-bromo ketone is then reacted with N-benzyl-tert-butylamine in a
nucleophilic substitution reaction.

e Reduction and Deprotection: The resulting intermediate undergoes reduction of the ketone to
a hydroxyl group and hydrogenolysis to remove the two benzyl protecting groups, yielding
Terbutaline.

Signaling Pathway of Terbutaline

Terbutaline is a selective 32-adrenergic receptor agonist. Its therapeutic effect in asthma is
achieved through the relaxation of bronchial smooth muscle.

N binds to B2-Adrenergic Receptor A P Adenylate Cyclase Increased intracellular Protein Kinase A]__leads to Bronchial Smooth
Jeibiitaline (on bronchial smooth muscle) ©5 MR AGHETRR Activation cAMP (PKA) Activation Muscle Relaxation
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Caption: Simplified signaling pathway of Terbutaline.[1]

Conclusion

Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- stands as a testament to the importance of
strategic synthetic design in modern drug discovery and development. Its role as a pivotal
intermediate in the synthesis of Terbutaline highlights the enabling power of protecting group
chemistry in the creation of complex and life-saving pharmaceuticals. This guide has provided
a detailed examination of its history, synthesis, and applications, offering valuable insights for
researchers and professionals in the chemical and pharmaceutical sciences. The continued
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importance of this compound underscores the enduring legacy of foundational synthetic
methodologies in addressing contemporary medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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